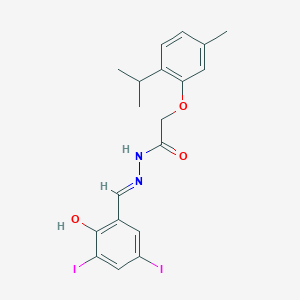![molecular formula C22H26F3NO B6080266 {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B6080266.png)
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been used in scientific research as a tool to study the mechanism of action and physiological effects of drugs that interact with the serotonin system.
作用机制
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G-protein-coupled receptors that are involved in the regulation of neurotransmitter release and neuronal excitability. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol binds to the receptor and activates the downstream signaling pathways, leading to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. The exact mechanism of action of {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol is not fully understood, but it is believed to modulate the activity of the serotonin system, which plays a crucial role in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has been shown to produce a range of biochemical and physiological effects in animal and human studies. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has been reported to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to the activation of the sympathetic nervous system and the modulation of mood, anxiety, and cognition. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has also been shown to produce hallucinogenic effects, such as visual distortions and altered perception of time and space.
实验室实验的优点和局限性
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has several advantages as a research tool, including its high potency and selectivity for the serotonin system, its ability to produce consistent and reproducible effects, and its relatively low toxicity and side effect profile. However, {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol also has several limitations, including its limited solubility in water and organic solvents, its short half-life, and its potential for producing hallucinogenic effects, which may confound the interpretation of results.
未来方向
Future research directions for {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol include the development of more selective and potent agonists and antagonists for the serotonin system, the investigation of the role of the serotonin system in the pathophysiology of psychiatric disorders, and the exploration of the potential therapeutic applications of {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol and related compounds. Additionally, further studies are needed to elucidate the mechanism of action of {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol and to identify the downstream signaling pathways that are involved in its biochemical and physiological effects.
合成方法
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol is synthesized by the reaction of 2-(trifluoromethyl)benzylamine with 3-(2-methylbenzyl) piperidin-4-one in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
{3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol is widely used in scientific research as a tool to study the mechanism of action and physiological effects of drugs that interact with the serotonin system. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. {3-(2-methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol has been used to investigate the role of the serotonin system in the pathophysiology of psychiatric disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
[3-[(2-methylphenyl)methyl]-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3NO/c1-17-7-2-3-8-18(17)13-21(16-27)11-6-12-26(15-21)14-19-9-4-5-10-20(19)22(23,24)25/h2-5,7-10,27H,6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCHDZSDZJKGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=CC=C3C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-(2-Methylbenzyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)
![ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate](/img/structure/B6080212.png)

![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)
![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)
![1H-imidazo[4,5-g]quinoxaline](/img/structure/B6080251.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6080253.png)
![N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)

![3-tert-butyl-5-(2-ethoxyphenyl)-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6080281.png)
![2-[1-(cyclohexylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B6080284.png)